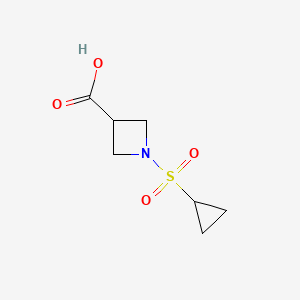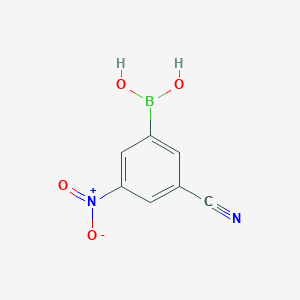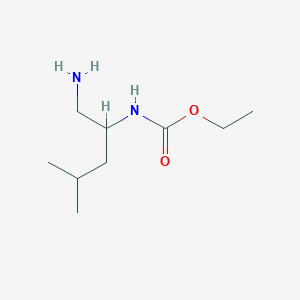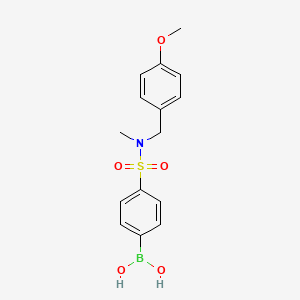
6-chloro-N-(4-methoxybenzyl)-2-methylpyrimidin-4-amine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Ring Transformations in Heterocyclic Compounds
Research on reactions of heterocyclic halogeno compounds with nucleophiles highlights the versatility of pyrimidine derivatives in chemical transformations. Specifically, investigations into the conversion of 2,6-dibromopyridine by potassium amide in liquid ammonia into 4-amino-2-methylpyrimidine reveal the potential for ring transformations and meta-rearrangement reactions. This study suggests a foundational understanding of how derivatives of pyrimidine can undergo structural changes, offering pathways to new compounds with varied applications (Hertog, Plas, Pieterse, & Streef, 2010).
Crystal Structure and Molecular Interactions
Investigations into the crystal structure and molecular interactions of related compounds, such as 2-{5-Chloro-2-[(4-methoxybenzyl)amino]phenyl}-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol, reveal the significance of intramolecular and intermolecular hydrogen bonding. These studies shed light on how such compounds can form stable structures through specific spatial arrangements, potentially influencing their reactivity and physical properties (Butcher, Jasinski, Mayekar, Yathirajan, & Narayana, 2007).
DFT and Molecular Docking Studies
DFT (Density Functional Theory) and molecular docking studies on similar chemical entities demonstrate the utility of computational chemistry in predicting the behavior and interactions of pyrimidine derivatives. For instance, research on “4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine” explores its potential as an alpha-2-imidazoline receptor agonist, offering insights into its biological activity and interaction with proteins. This approach is invaluable for the design and development of new pharmaceuticals and materials (Aayisha, Devi, Janani, Muthu, Raja, & Sevvanthi, 2019).
Antituberculous Activity of Arylaminopyrimidines
The synthesis and biological evaluation of arylaminopyrimidines for their antituberculous effects underscore the medicinal chemistry applications of pyrimidine derivatives. Research in this area reveals how modifications to the pyrimidine core can lead to compounds with significant biological activity, offering potential pathways for the development of new treatments (Erkin & Krutikov, 2007).
Synthetic Approaches and Chemical Characterization
Further studies focus on synthetic methods for creating pyrimidine derivatives and their subsequent chemical characterization. Such research is critical for developing efficient synthesis routes and understanding the properties of these compounds, facilitating their application in various scientific and industrial fields (Lei-ming, 2012).
Propriétés
IUPAC Name |
6-chloro-N-[(4-methoxyphenyl)methyl]-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-9-16-12(14)7-13(17-9)15-8-10-3-5-11(18-2)6-4-10/h3-7H,8H2,1-2H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVRVAARPHOKKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NCC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-[(2-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B1453519.png)
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B1453521.png)
![1-[2-Nitro-4-(methylsulfonyl)phenyl]-3-methylpiperidine hydrochloride](/img/structure/B1453523.png)









![[1-(Prop-2-en-1-yl)cyclopentyl]methanol](/img/structure/B1453540.png)